Triethylsulfonium tetrafluoroborate Triethylsulfonium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 368-40-1
VCID: VC3788545
InChI: InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC[S+](CC)CC
Molecular Formula: C6H15BF4S
Molecular Weight: 206.06 g/mol

Triethylsulfonium tetrafluoroborate

CAS No.: 368-40-1

Cat. No.: VC3788545

Molecular Formula: C6H15BF4S

Molecular Weight: 206.06 g/mol

* For research use only. Not for human or veterinary use.

Triethylsulfonium tetrafluoroborate - 368-40-1

CAS No. 368-40-1
Molecular Formula C6H15BF4S
Molecular Weight 206.06 g/mol
IUPAC Name triethylsulfanium;tetrafluoroborate
Standard InChI InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1
Standard InChI Key ZHCOPRRLRPZVDR-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC[S+](CC)CC
Canonical SMILES [B-](F)(F)(F)F.CC[S+](CC)CC

Chemical Structure and Physicochemical Properties

Molecular Architecture

Triethylsulfonium tetrafluoroborate consists of a triethylsulfonium cation [(C₂H₅)₃S⁺] paired with a tetrafluoroborate anion [BF₄⁻]. The sulfur atom in the cation adopts a trigonal pyramidal geometry, with bond angles approximating 102° and C–S bond lengths of ~177 pm, as observed in related trimethylsulfonium salts . The tetrafluoroborate anion contributes to the compound’s stability by minimizing nucleophilic interference, a feature critical for its reactivity in polar solvents .

Key Structural Data:

  • IUPAC Name: Triethylsulfanium tetrafluoroborate

  • Molecular Formula: C₆H₁₅BF₄S

  • Molecular Weight: 206.06 g/mol

  • InChI: InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1

  • SMILES: [B-](F)(F)(F)F.CC[S+](CC)CC

Physical and Solubility Characteristics

Triethylsulfonium tetrafluoroborate is a white crystalline solid at room temperature. While its exact melting point remains unreported, analogous sulfonium tetrafluoroborates, such as trimethylsulfonium tetrafluoroborate, exhibit melting points between 205–210°C . The compound is insoluble in water and ethanol but dissolves readily in acetone and diethyl ether, a solubility profile consistent with its low polarity and ionic nature .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (est. 200–210°C)
Solubility in WaterInsoluble
Solubility in AcetoneSoluble
StabilityHygroscopic; stable under inert atmosphere

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Triethylsulfonium tetrafluoroborate is typically synthesized via alkylation of diethyl sulfide with a triethyloxonium tetrafluoroborate reagent. This method mirrors the preparation of trimethylsulfonium iodide, where dimethyl sulfide reacts with methyl iodide :

(C2H5)2S+(C2H5)3O+BF4[(C2H5)3S]+BF4+(C2H5)2O(C₂H₅)₂S + (C₂H₅)₃O⁺BF₄⁻ \rightarrow [(C₂H₅)₃S]⁺BF₄⁻ + (C₂H₅)₂O

The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Purification involves recrystallization from acetone-diethyl ether mixtures, yielding a product with >95% purity .

Industrial Production Challenges

Industrial-scale synthesis faces challenges in optimizing yield and minimizing boron trifluoride emissions. Continuous flow reactors with in-situ anion exchange (e.g., substituting BF₄⁻ for Cl⁻) have been proposed to enhance efficiency, though no commercial production data is publicly available.

Applications in Organic Synthesis

Alkylation and Methylation Reactions

The triethylsulfonium cation acts as a potent alkylating agent, transferring ethyl groups to nucleophiles such as amines, thiols, and enolates. For example, in the synthesis of quaternary ammonium salts, it demonstrates higher selectivity compared to traditional methylating agents like methyl iodide.

Polymerization Initiator

Triethylsulfonium tetrafluoroborate serves as a photoinitiator in cationic polymerization. Upon UV irradiation, it generates strong Brønsted acids (e.g., HBF₄) that catalyze the ring-opening polymerization of epoxides and vinyl ethers. This property is exploited in coatings and adhesives requiring rapid curing .

Table 2: Representative Reactions

Reaction TypeSubstrateProductConditions
EthylationPyridineN-Ethylpyridinium25°C, 12 h
PolymerizationEpichlorohydrinPolyepichlorohydrinUV light, 30 min

Comparative Analysis with Related Sulfonium Salts

Cyclopropyldiphenylsulfonium Tetrafluoroborate

This bulkier analog (C₁₅H₁₅S⁺BF₄⁻) excels in photopolymerization due to enhanced light absorption, but its synthetic complexity limits large-scale use.

Table 3: Comparative Properties of Sulfonium Salts

CompoundMelting Point (°C)SolubilityPrimary Application
Triethylsulfonium tetrafluoroborate200–210 (est.)Acetone, etherAlkylation, polymerization
Trimethylsulfonium tetrafluoroborate205–210Ethanol, waterMethylation
Cyclopropyldiphenylsulfonium tetrafluoroborate210–215DichloromethanePhotopolymerization

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